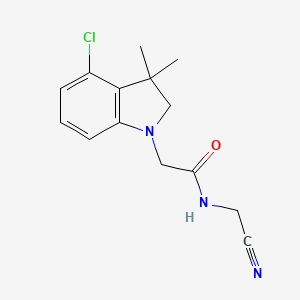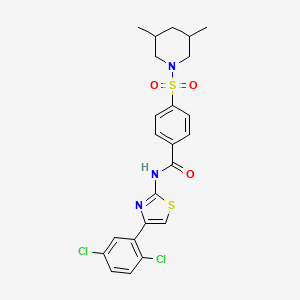![molecular formula C9H12BrF3N2O B2420124 4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856020-52-4](/img/structure/B2420124.png)
4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The bromo, propyl, trifluoroethoxy, and methyl groups attached to this ring could give this compound unique properties, but without specific studies or data, it’s hard to say what those might be .
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the addition of the various substituents. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a rigid, planar core, while the various substituents could add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the bromo group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and trifluoroethoxy groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Applications
- Pyrazole derivatives, including those related to the specified compound, have been studied for their antibacterial and antifungal properties. For instance, compounds synthesized from bromination of pyrazoles showed in vitro antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and Aspergillus niger (Pundeer et al., 2013).
Chemical Synthesis and Functionalization
- Pyrazole compounds, similar to the specified chemical, are valuable in chemical synthesis for their reactivity and potential to form various derivatives. For example, bromo(hetero)arenes, which are structurally related to the specified compound, are key starting materials for various functionalization reactions, including metalation and cross-coupling reactions (Kleizienė et al., 2009).
Copper-Catalyzed Chemoselective Synthesis
- Copper-catalyzed cycloaddition processes involving pyrazole compounds have been explored to synthesize derivatives with potential applications in various fields. This process highlights the versatility of pyrazole compounds in synthetic chemistry (Lu et al., 2019).
Tautomerism and Molecular Structure
- The tautomerism and molecular structure of pyrazole derivatives, including those with bromo substitutions, have been studied using techniques like magnetic resonance spectroscopy and X-ray crystallography. This research contributes to a deeper understanding of the chemical properties and behavior of these compounds (Trofimenko et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-propyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-2-3-15-4-7(10)8(14-15)5-16-6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDBWRYNKMZDEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2420041.png)
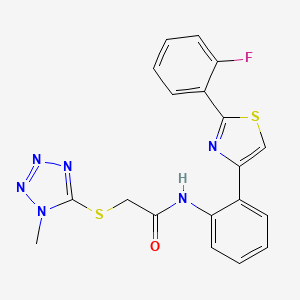
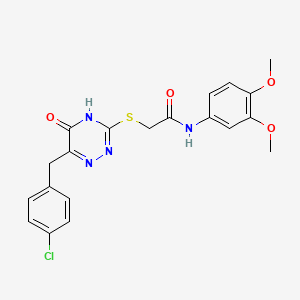
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2420045.png)
![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)
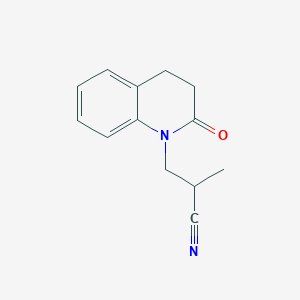
![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2420052.png)
![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)
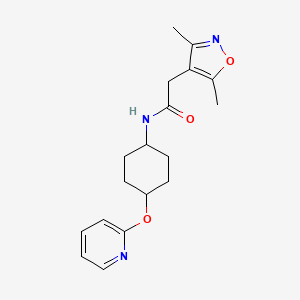
![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)
![(2,5-Dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2420059.png)
